molecular formula C11H14ClF2N B2501656 2-(3,4-Difluorophenyl)piperidine;hydrochloride CAS No. 1203682-32-9

2-(3,4-Difluorophenyl)piperidine;hydrochloride

Cat. No.: B2501656
CAS No.: 1203682-32-9
M. Wt: 233.69
InChI Key: XHNXPULVGKSCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenyl)piperidine;hydrochloride is a chemical compound with the molecular formula C11H14ClF2N and a molecular weight of 233.69 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and contains two fluorine atoms attached to a phenyl ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-(3,4-Difluorophenyl)piperidine;hydrochloride typically involves the following steps:

Chemical Reactions Analysis

2-(3,4-Difluorophenyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

IUPAC Name

2-(3,4-difluorophenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11;/h4-5,7,11,14H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNXPULVGKSCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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